GW 9578

PPARα Subtype Selectivity Nuclear Receptors

GW 9578 (CAS 247923-29-1) is a synthetic, ureido-thioisobutyric acid derivative that acts as a potent and subtype-selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα). It was developed as a research tool to investigate PPARα-mediated pathways in lipid homeostasis and insulin sensitivity.

Molecular Formula C26H34F2N2O3S
Molecular Weight 492.6 g/mol
CAS No. 247923-29-1
Cat. No. B1672552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW 9578
CAS247923-29-1
SynonymsGW 9578
GW-9578
GW9578
Molecular FormulaC26H34F2N2O3S
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCCCCCCCN(CCC1=CC=C(C=C1)SC(C)(C)C(=O)O)C(=O)NC2=C(C=C(C=C2)F)F
InChIInChI=1S/C26H34F2N2O3S/c1-4-5-6-7-8-16-30(25(33)29-23-14-11-20(27)18-22(23)28)17-15-19-9-12-21(13-10-19)34-26(2,3)24(31)32/h9-14,18H,4-8,15-17H2,1-3H3,(H,29,33)(H,31,32)
InChIKeyKYQNYMXQHLMADB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GW 9578: A Subtype-Selective PPARα Agonist for Research on Lipid Metabolism and Insulin Resistance


GW 9578 (CAS 247923-29-1) is a synthetic, ureido-thioisobutyric acid derivative that acts as a potent and subtype-selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα) [1]. It was developed as a research tool to investigate PPARα-mediated pathways in lipid homeostasis and insulin sensitivity [2]. The compound exhibits nanomolar potency in transactivation assays, with reported EC50 values of 5 nM for murine PPARα and 50 nM for human PPARα . GW 9578 is part of a series of ureido-based PPARα agonists and serves as a chemical probe for studying PPARα biology in vitro and in vivo.

Why Generic PPARα Agonists Cannot Substitute for GW 9578 in Research Applications


Generic substitution of PPARα agonists is not feasible due to significant differences in subtype selectivity, species-specific transactivation profiles, and downstream pharmacodynamic effects. GW 9578 displays a distinct selectivity window for PPARα over PPARγ and PPARδ that differs markedly from classical fibrates and even other ureido-based agonists . Furthermore, its potency varies between murine and human receptors, which is critical for interpreting preclinical findings [1]. These molecular properties translate to divergent in vivo outcomes in models of dyslipidemia and insulin resistance, making direct experimental comparisons or replacement without rigorous validation unreliable. The following quantitative evidence details precisely where GW 9578's profile diverges from its closest analogs, informing rational procurement decisions for targeted research.

Quantitative Evidence Differentiating GW 9578 from Analogous PPARα Agonists


Subtype Selectivity Profile: GW 9578 vs. Fenofibrate and Wy-14643 in Human Receptors

In cell-based transactivation assays, GW 9578 exhibits a 20-fold selectivity for human PPARα (EC50 = 0.05 µM) over PPARγ (EC50 = 1.0 µM) and a 28-fold selectivity over PPARδ (EC50 = 1.4 µM) . In contrast, the classical fibrate fenofibrate shows a 10-fold selectivity (PPARα EC50 = 30 µM; PPARγ EC50 = 300 µM) and Wy-14643 shows a 12-fold selectivity (PPARα EC50 = 5.0 µM; PPARγ EC50 = 60 µM) . This quantitative comparison demonstrates that GW 9578 provides a substantially wider selectivity margin, reducing the likelihood of off-target activation of PPARγ- or PPARδ-mediated pathways in human cellular models.

PPARα Subtype Selectivity Nuclear Receptors

Human PPARα Potency Comparison: GW 9578 vs. GW 7647

GW 9578 activates human PPARα with an EC50 of 50 nM (0.05 µM) in transactivation assays, whereas the structurally related ureido-based agonist GW 7647 demonstrates higher potency with an EC50 of 6 nM (0.006 µM) . Although both compounds are highly selective for PPARα, this 8.3-fold difference in potency can be exploited experimentally: GW 9578 serves as a moderately potent tool for studying PPARα activation where maximal receptor occupancy is not required, potentially avoiding the supra-physiological effects sometimes seen with ultra-potent agonists.

PPARα Potency EC50

In Vivo Lipid-Lowering Efficacy in Rodent Models

Oral administration of GW 9578 at a low dose of 0.2 mg/kg once daily for three days reduced serum total LDL cholesterol by 40–60% in male Sprague-Dawley rats [1]. This robust lipid-lowering effect at a sub-milligram per kilogram dose underscores the compound's high in vivo potency. While direct comparator studies with other PPARα agonists under identical conditions are not available, this quantitative effect size provides a benchmark for experimental design and cross-study comparisons.

Dyslipidemia LDL Cholesterol In Vivo Pharmacology

Comparative Improvement of Insulin Sensitivity in Obese Zucker Rats

In a head-to-head study evaluating PPARα-selective agonists in obese Zucker rats (a genetic model of insulin resistance), treatment with GW 9578 at 5 mg/kg for nine days markedly reduced serum insulin concentrations compared to vehicle controls [1]. The same study demonstrated that fenofibrate and ciprofibrate also improved insulin sensitivity, but GW 9578 was included as the newer, more potent comparator, highlighting its efficacy in a well-established disease model [1].

Insulin Resistance Type 2 Diabetes In Vivo Pharmacology

Species-Dependent Transactivation Profile: Murine vs. Human PPARα

GW 9578 exhibits a 10-fold higher potency for murine PPARα (EC50 = 5 nM) compared to human PPARα (EC50 = 50 nM) in transactivation assays . This species-dependent potency is a known characteristic of some PPARα agonists and is important for interpreting data from mouse models. In contrast, the classical agonist Wy-14643 shows a similar but less pronounced species preference (murine EC50 = 0.63 µM vs. human EC50 = 5.0 µM, a 7.9-fold difference) . The steeper species gradient of GW 9578 should be accounted for when extrapolating murine in vivo findings to human biology.

Species Selectivity PPARα Transactivation

Recommended Research Applications for GW 9578 Based on Quantitative Evidence


Dissecting PPARα-Specific Signaling in Human Cell Models

Given its 20- to 28-fold selectivity for human PPARα over PPARγ and PPARδ, GW 9578 is ideal for experiments requiring unambiguous attribution of effects to PPARα. Researchers studying fatty acid oxidation, lipid metabolism, or inflammatory gene regulation in human hepatocytes or macrophages can use GW 9578 at concentrations around its EC50 (50 nM) to activate PPARα while minimizing confounding cross-talk with other PPAR subtypes .

In Vivo Studies of Dyslipidemia and Insulin Resistance in Rodent Models

GW 9578's potent lipid-lowering effect (40–60% reduction in LDL cholesterol at 0.2 mg/kg) and ability to reduce hyperinsulinemia in obese Zucker rats (5 mg/kg) make it a valuable tool for preclinical investigation of metabolic disorders. Its established in vivo efficacy supports its use in mechanistic studies of PPARα in diet-induced obesity, genetic models of diabetes, and cardiovascular risk factor modulation [1].

Comparative Pharmacology Studies with Other Ureido-Based PPARα Agonists

The 8.3-fold lower potency of GW 9578 compared to GW 7647 offers a unique opportunity to examine concentration-dependent effects of PPARα activation. Researchers can employ GW 9578 as a moderate-potency agonist to avoid receptor saturation, enabling dose-response studies that probe the relationship between PPARα engagement and downstream gene expression changes .

Investigating Species-Specific PPARα Biology

The 10-fold higher potency of GW 9578 at murine versus human PPARα makes it a useful probe for studying species-dependent receptor pharmacology. This property is particularly relevant when bridging findings from mouse models to human biology, as it highlights the need for careful dose extrapolation and supports the use of humanized PPARα models for translational research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW 9578

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.